

Application Notes and Protocols for Ring-Expansion Reactions in Azocine Synthesis

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Compound of Interest

Compound Name: Azocine

Cat. No.: B12641756

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The synthesis of **azocines**, eight-membered nitrogen-containing heterocycles, presents a significant challenge in synthetic organic chemistry due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. Ring-expansion reactions offer a powerful and strategic approach to overcome these hurdles by utilizing more readily accessible smaller ring systems as precursors. This document provides detailed application notes and experimental protocols for several key ring-expansion methodologies employed in the synthesis of diverse **azocine** scaffolds, which are prevalent in numerous biologically active natural products and pharmaceuticals.

Bismuth-Catalyzed Ring Expansion of 1,4-Diketones

This method provides a straightforward route to annulated **azocine** derivatives from cyclopentane-embedded 1,4-dicarbonyl compounds. The reaction is typically catalyzed by bismuth(III) salts, offering a relatively mild and efficient pathway to the eight-membered ring system.^[1]

Application Notes:

This reaction is particularly useful for the synthesis of benzo[c]**azocines**, pyrido[c]**azocines**, and thieno[c]**azocines**.^[1] The process involves the reaction of a cyclic β -keto ester, which is first alkylated to introduce the second keto group, with a primary amine in the presence of a

bismuth catalyst. While bismuth nitrate is commonly used, in some cases, the reaction can proceed without the catalyst.^[1] The yields for this transformation are generally moderate.^[1]

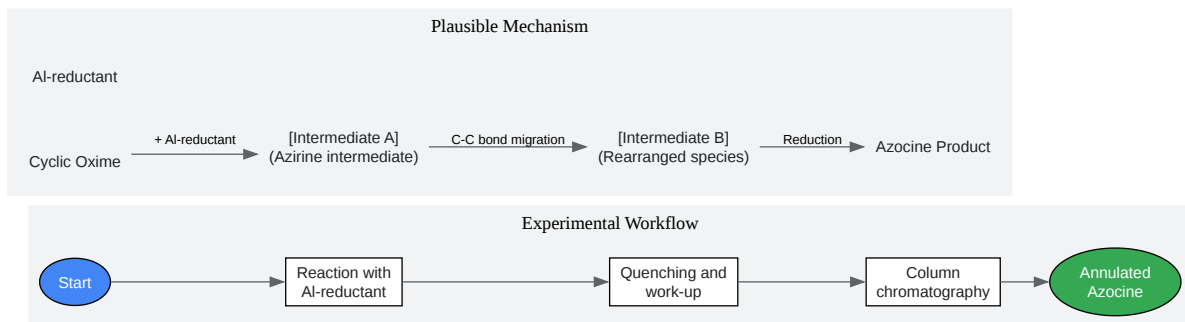
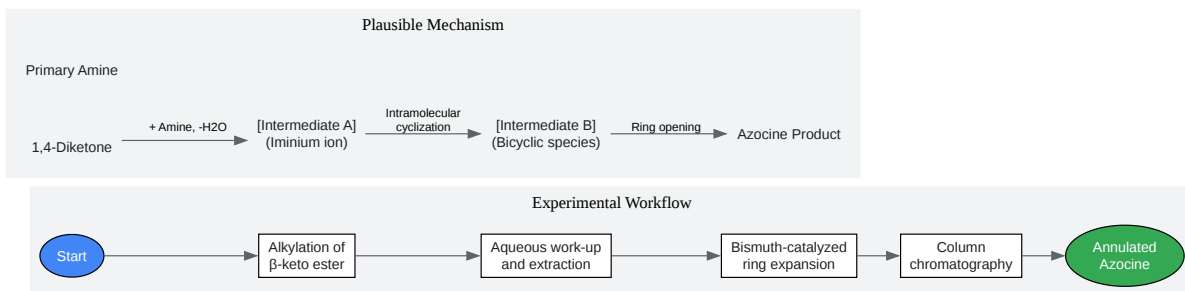
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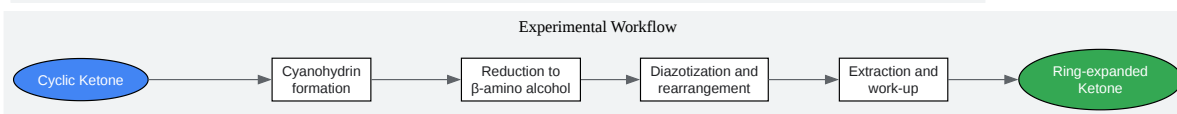
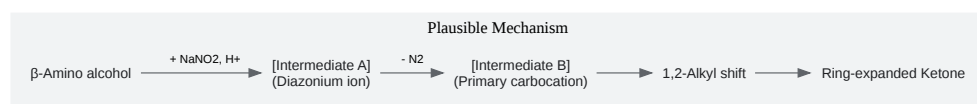
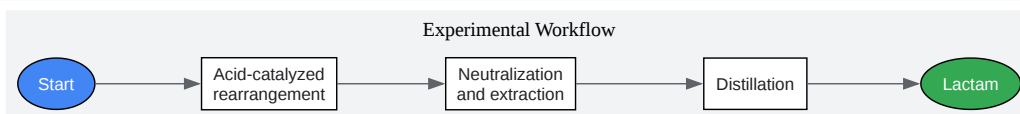
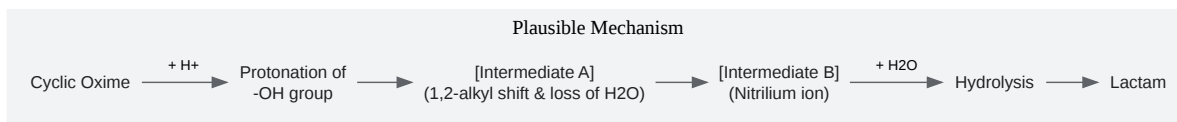
Starting Material Class	Primary Amine	Product Class	Yield (%)	Reference
Ethyl 1-oxo-indane-2-carboxylate derivative	Methylamine	Benzo[c]azocine derivative	45-55	^[1]
Cyclopentapyridine-derived 1,4-diketone	Methylamine	Pyrido[2,3-c]azocine	64	^[1]
Cyclopentapyridine-derived 1,4-diketone	Methylamine	Pyrido[3,4-c]azocine	36	^[1]
Cyclopentapyridine-derived 1,4-diketone	Methylamine	Pyrido[3,2-c]azocine	48	^[1]
Cyclopentathiophene-derived 1,4-diketone	Methylamine	Tetrahydrothieno[3,2-c]azocine	25 (overall)	^[1]
Cyclopentathiophene-derived 1,4-diketone	Methylamine	Tetrahydrothieno[3,4-c]azocine	16 (overall)	^[1]
Cyclopentathiophene-derived 1,4-diketone	Methylamine	Tetrahydrothieno[2,3-c]azocine	12 (overall)	^[1]

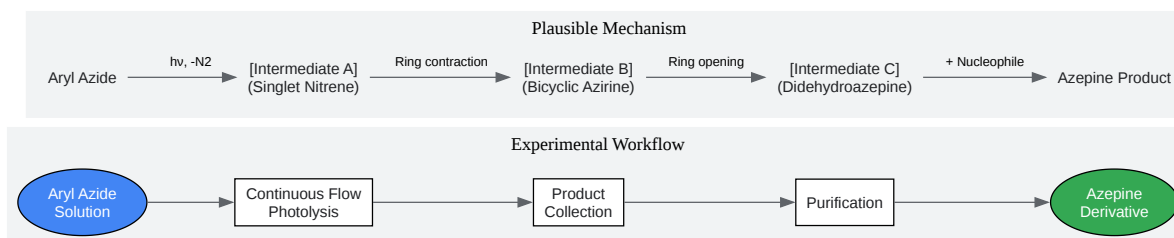
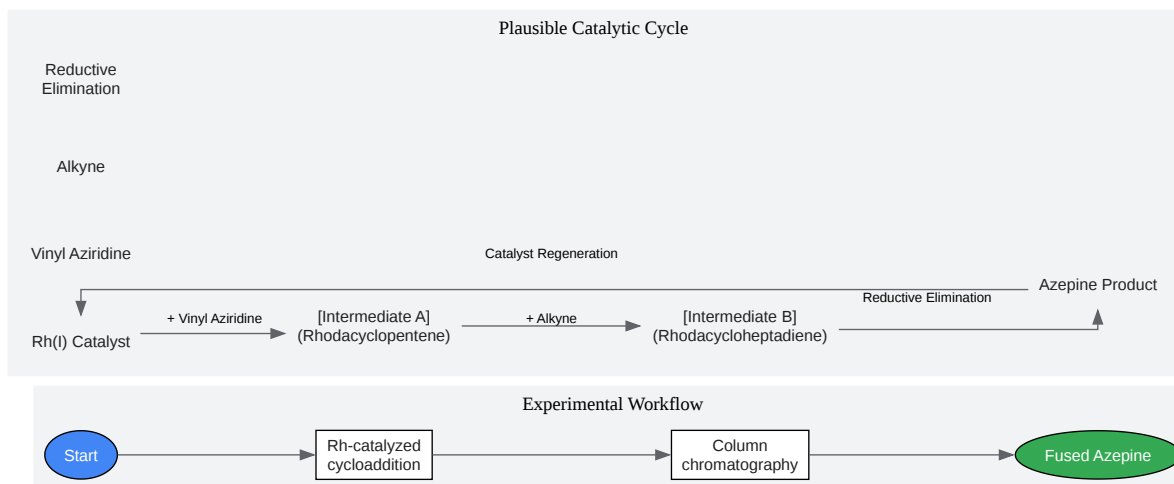
Experimental Protocol: Synthesis of a Pyrido[2,3-c]azocine Derivative^[1]

- Alkylation of the β -keto ester: To a solution of the starting cyclopentapyridine β -keto ester (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq) and phenacyl bromide (1.2 eq).
- Stir the reaction mixture at room temperature for 12-16 hours.
- Upon completion (monitored by TLC), pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,4-diketone.
- Ring Expansion: Dissolve the crude 1,4-diketone (1.0 eq) in methanol.
- Add methylamine (as a solution in methanol or THF, 2.0-3.0 eq) and bismuth(III) nitrate pentahydrate (0.1 eq).
- Reflux the reaction mixture for 6-12 hours.
- After completion, cool the mixture to room temperature and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired pyrido[2,3-c]**azocine**.

Reaction Mechanism and Workflow:







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References

- 1. Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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